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molecular formula C12H10N2O5S2 B8350816 5-[4-(Methylsulfonyl)phenyl]-2-nitrothiophene-3-carboxamide

5-[4-(Methylsulfonyl)phenyl]-2-nitrothiophene-3-carboxamide

Cat. No. B8350816
M. Wt: 326.4 g/mol
InChI Key: GKJXBTMEUWIYLF-UHFFFAOYSA-N
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Patent
US08367706B2

Procedure details

Nitro reduction, Method A: 5-[4-(Methylsulfonyl)phenyl]-2-nitrothiophene-3-carboxamide (0.96 g, 2.94 mmol) and Pt/C, doped with V (0.191 g, 0.029 mmol) were stirred in MeOH (60 mL) at room temperature under a balloon of H2 for 90 minutes. The catalyst was removed by filtering through Celite, which was subsequently washed with DMF. The solvent was removed in vacuo and the residue triturated in EtOH to give the title compound as a dark brown solid.
[Compound]
Name
Nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2[S:15][C:14]([N+:16]([O-])=O)=[C:13]([C:19]([NH2:21])=[O:20])[CH:12]=2)=[CH:7][CH:6]=1)(=[O:4])=[O:3]>CO.[Pt]>[NH2:16][C:14]1[S:15][C:11]([C:8]2[CH:7]=[CH:6][C:5]([S:2]([CH3:1])(=[O:4])=[O:3])=[CH:10][CH:9]=2)=[CH:12][C:13]=1[C:19]([NH2:21])=[O:20]

Inputs

Step One
Name
Nitro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.96 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=C1)C1=CC(=C(S1)[N+](=O)[O-])C(=O)N
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed
FILTRATION
Type
FILTRATION
Details
by filtering through Celite, which
WASH
Type
WASH
Details
was subsequently washed with DMF
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue triturated in EtOH

Outcomes

Product
Name
Type
product
Smiles
NC=1SC(=CC1C(=O)N)C1=CC=C(C=C1)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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